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Compound of Interest

Compound Name: GSK 1562590 hydrochloride

Cat. No.: B10760792

For researchers, scientists, and drug development professionals, understanding the selectivity
of a compound is paramount to predicting its potential therapeutic efficacy and off-target
effects. This guide provides a detailed comparison of the cross-reactivity profile of GSK
1562590 hydrochloride, a potent urotensin-11 (UT) receptor antagonist, against a panel of
other biological targets. The information presented herein is compiled from preclinical
pharmacology studies to support informed decision-making in research and development.

GSK 1562590 hydrochloride is a high-affinity antagonist of the urotensin-II receptor, with pKi
values ranging from 9.14 to 9.66 for various mammalian recombinant and native UT receptors.
[1][2][3] Its selectivity has been profiled against a broad range of G-protein coupled receptors
(GPCRSs), enzymes, ion channels, and neurotransmitter transporters to assess its potential for
off-target interactions.

Comparative Cross-Reactivity Data

An initial screening of GSK 1562590 hydrochloride at a concentration of 1 uM against a panel
of 87 distinct targets revealed appreciable interactions (>30% inhibition) with several aminergic
and peptidergic receptors, as well as the dopamine transporter.[1] Further investigation into the
more significant interactions (>50% inhibition at 1 uM) provided more detailed binding and
functional affinity data. The tables below summarize the quantitative data for the on-target
activity and the most significant off-target interactions of GSK 1562590 hydrochloride.
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pKil %
Target Ligand/Assay Species Inhibition @ Reference
1pMm
Urotensin-Il (UT)  [*23I]hU-II Binding  Human 9.28 [1]
[*231]hU-1I Binding  Monkey 9.14 [1]
[1251]hU-II Binding  Rat 9.66 [1]
[*251]hU-1l Binding  Mouse 9.34 [1]
[*2°1]hU-II Binding  Cat 9.64 [1]
o1-adrenoceptor Prazosin Binding - 58% [1]
Rauwolscine
oz-adrenoceptor o - 46% [1]
Binding
) Spiperone )
Dopamine D2S Bindi - 6.9 (pKi) [1]
inding
Dopamine WIN 35428
- 54% [1]
Transporter Binding
8-OH-DPAT _
5-HT1a o - 7.1 (pKi) [1]
Binding
Ketanserin
5-HT2a o - 42% [1]
Binding
SR48968
NK2 o - 39% [1]
Binding
Opioid k U69593 Binding - 47% [1]

Table 1: On-target and primary off-target binding profile of GSK 1562590 hydrochloride.
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Agonist/Ant

Target Assay Type Species pICso | pKe agonist Reference
Activity
- [*>SIGTPYS .

Opioid k o - 7.0 (pECso) Agonist [1]
Binding
Ca2+ )

NK:2 o - 6.8 (pA2) Antagonist [1]
Mobilization

Table 2: Functional activity of GSK 1562590 hydrochloride at selected off-targets.

Despite these interactions, GSK 1562590 hydrochloride demonstrates a significant selectivity
window, with at least 194-fold selectivity for the human UT receptor over these off-targets.[1]

Comparison with Other Urotensin-ll Antagonists

For comparative purposes, other known urotensin-Il receptor antagonists include palosuran
(ACT-058362) and SB-706375. While comprehensive cross-reactivity panels for these
compounds are not as readily available in the public domain, some selectivity information has
been reported.

» Palosuran has been described as a potent and specific antagonist of the human UT receptor.
[4] However, it exhibits over 100-fold lower inhibitory potency on the rat UT receptor
compared to the human receptor.[4]

e SB-706375 is reported to be a selective UT receptor antagonist with greater than or equal to
100-fold selectivity for the human UT receptor over a panel of 86 other receptors, ion
channels, enzymes, and transporters, where the Ki or IC50 was greater than 1 pM.

Experimental Protocols

The following methodologies were employed in the key cross-reactivity studies cited for GSK
1562590 hydrochloride.

Radioligand Binding Assays: Membrane preparations from cells recombinantly expressing the
target of interest or from native tissues were used. Membranes were incubated with a specific
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radioligand and varying concentrations of the test compound (GSK 1562590 hydrochloride).
Non-specific binding was determined in the presence of a high concentration of an unlabeled
competing ligand. Following incubation, bound and free radioligand were separated by
filtration. The radioactivity retained on the filters was quantified using a liquid scintillation
counter. The concentration of the test compound that inhibits 50% of the specific binding (IC50)
was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff
equation.

[3>S]GTPYS Functional Assays: This assay measures the functional consequence of GPCR
activation by quantifying the binding of the non-hydrolyzable GTP analog, [3°*S]GTPyS, to G-
proteins. Membranes from cells expressing the receptor of interest were incubated with GDP,
[3°S]GTPyS, and varying concentrations of the test compound in the presence or absence of a
known agonist. The amount of bound [3>*S]GTPyS was determined by scintillation counting.
Agonist activity is observed as an increase in [3°*S]GTPyS binding, while antagonist activity is
measured by the ability of the compound to block agonist-stimulated binding.

Calcium Mobilization Assays: Cells expressing the target receptor were loaded with a calcium-
sensitive fluorescent dye. The baseline fluorescence was measured before the addition of the
test compound. For antagonist testing, cells were pre-incubated with the test compound before
the addition of a known agonist. Changes in intracellular calcium concentration were monitored
by measuring the fluorescence intensity. The concentration of the antagonist that produces a
two-fold rightward shift in the agonist concentration-response curve was used to calculate the
pA2 value.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the
following diagrams illustrate the urotensin-Il signaling pathway and a typical experimental
workflow for cross-reactivity screening.
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Urotensin-1l Signaling Pathway
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Experimental Workflow for Cross-Reactivity Profiling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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